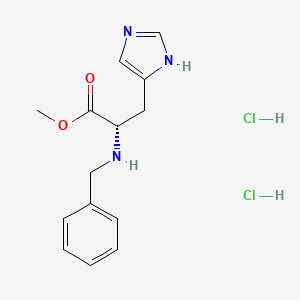
ベンジルヒスチジンオメ 2塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl-histidine-methyl ester dihydrochloride is a chemical compound known for its role as a sweet almond and yeast β-glucosidase inhibitor . It is commonly used in scientific research due to its inhibitory properties.
科学的研究の応用
Benzyl-histidine-methyl ester dihydrochloride is widely used in scientific research due to its inhibitory properties. It is utilized in:
Chemistry: As a reagent in various chemical reactions and studies.
Biology: Inhibiting β-glucosidase activity in biological samples.
Medicine: Potential therapeutic applications due to its inhibitory effects.
Industry: Used in the production of specific chemicals and pharmaceuticals.
作用機序
Target of Action
Bzl-his-ome 2hcl is primarily a β-glucosidase inhibitor . β-glucosidase is an enzyme that catalyzes the hydrolysis of the glycosidic bonds to terminal non-reducing residues in oligosaccharides and polysaccharides, and thus plays a crucial role in carbohydrate metabolism.
Mode of Action
The compound interacts with β-glucosidase, inhibiting its function . .
Biochemical Pathways
As a β-glucosidase inhibitor, Bzl-his-ome 2hcl affects the carbohydrate metabolism pathway by inhibiting the breakdown of complex carbohydrates
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl-histidine-methyl ester dihydrochloride involves the esterification of histidine with methanol, followed by benzylation and subsequent conversion to the dihydrochloride salt . The reaction conditions typically include the use of acid catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of benzyl-histidine-methyl ester dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized for large-scale production, ensuring consistency and efficiency .
化学反応の分析
Types of Reactions
Benzyl-histidine-methyl ester dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
類似化合物との比較
Similar Compounds
- Methyl benzyl-L-histidinate dihydrochloride
- Histidine derivatives with similar inhibitory properties
Uniqueness
Benzyl-histidine-methyl ester dihydrochloride is unique due to its specific inhibitory action on β-glucosidase enzymes. Its structure allows for effective binding to the enzyme’s active site, making it a valuable tool in research and potential therapeutic applications .
特性
IUPAC Name |
methyl (2S)-2-(benzylamino)-3-(1H-imidazol-5-yl)propanoate;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2.2ClH/c1-19-14(18)13(7-12-9-15-10-17-12)16-8-11-5-3-2-4-6-11;;/h2-6,9-10,13,16H,7-8H2,1H3,(H,15,17);2*1H/t13-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSACUQIXYWWVRO-GXKRWWSZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=CN1)NCC2=CC=CC=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CN=CN1)NCC2=CC=CC=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
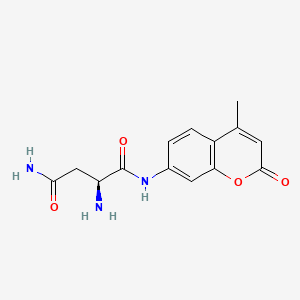
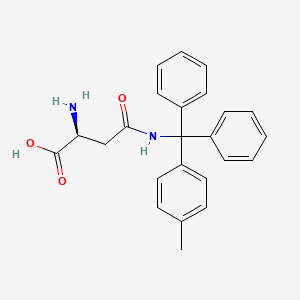
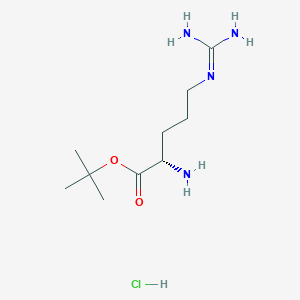
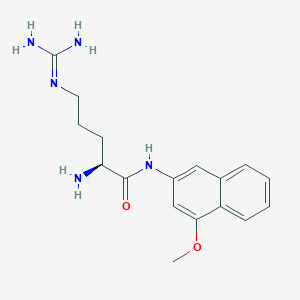
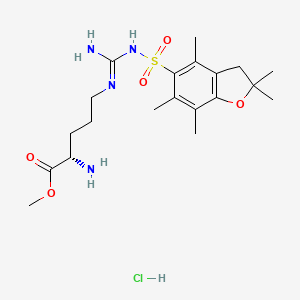
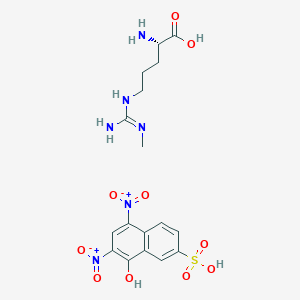
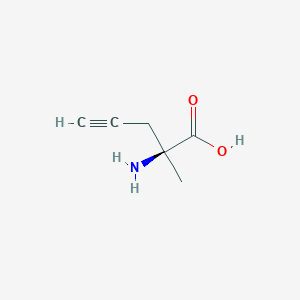
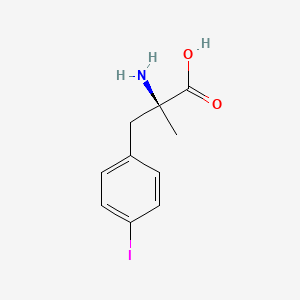
![(S)-3-([1,1'-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid](/img/structure/B613153.png)
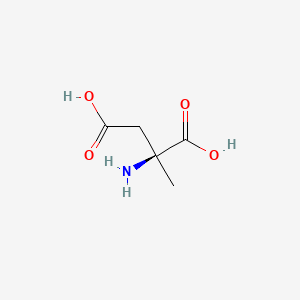
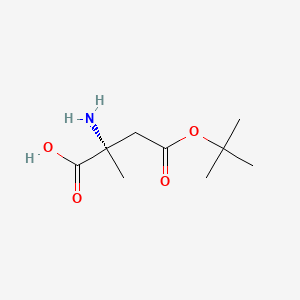
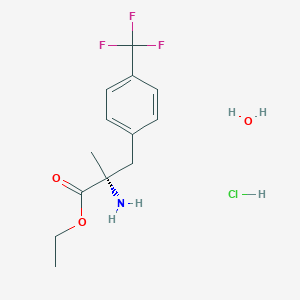
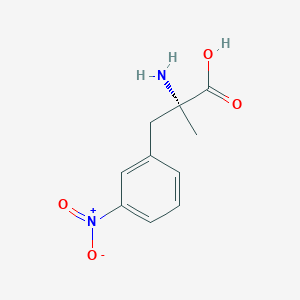
![(2R)-2-amino-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B613162.png)
